2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would be quite complex. The pyrazolo[3,4-b]pyridine core is a bicyclic structure that would contribute to the rigidity of the molecule. The methoxycarbonyl, methyl, and acetic acid substituents would add to the complexity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The acetic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation. The methoxycarbonyl group might also participate in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the acetic acid group would likely make the compound acidic .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals or other organic compounds in its mechanism of action.
Mode of Action
In the suzuki–miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This might provide some insight into the possible interactions of this compound with its targets.
Biochemical Pathways
Organoboron compounds, which this compound might be related to, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . This suggests that the compound might affect various biochemical pathways through these transformations.
Pharmacokinetics
It is noted that the stability of boronic esters, which this compound might be related to, can pose challenges for their removal at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not . This might impact the compound’s ADME properties and bioavailability.
Result of Action
The suzuki–miyaura coupling reaction, which this compound might be involved in, results in the formation of a new carbon–carbon bond . This could potentially lead to the synthesis of new organic compounds.
Action Environment
It is noted that the stability of boronic esters, which this compound might be related to, can be affected by air and moisture . This suggests that environmental factors such as humidity and oxygen levels might influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
2-(4-methoxycarbonyl-3,6-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-6-4-8(12(18)19-3)10-7(2)14-15(5-9(16)17)11(10)13-6/h4H,5H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMILQNORKXEJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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